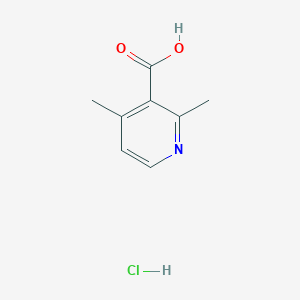

2,4-Dimethylnicotinic acid hydrochloride

Description

Properties

IUPAC Name |

2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDASXALZAWOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669953 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133897-06-0 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical organic chemistry, data from analogous structures, and detailed experimental protocols. This approach empowers researchers to understand the predictable characteristics of this compound and provides the methodology to empirically determine its physical properties with precision.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3). As a hydrochloride salt, it exhibits physicochemical properties that are distinct from its free base form, 2,4-dimethylnicotinic acid. The presence of the hydrochloride moiety generally enhances aqueous solubility and stability, making it a more common form for pharmaceutical development and research applications.[1] Understanding the physical properties of this molecule is paramount for drug design, formulation development, and ensuring reproducible experimental outcomes.

Chemical Structure:

-

IUPAC Name: 2,4-dimethylpyridine-3-carboxylic acid hydrochloride

-

CAS Number: 133897-06-0

-

Molecular Formula: C₈H₁₀ClNO₂

-

Molecular Weight: 187.62 g/mol

Core Physical Properties: A Predictive and Comparative Analysis

| Physical Property | Predicted/Expected Value/Characteristic | Rationale and Comparative Insights |

| Melting Point (°C) | Likely higher than the free base | Salt formation typically increases the melting point of organic compounds due to the introduction of strong ionic interactions in the crystal lattice.[2] For example, the melting point of nicotinic acid is 236-239 °C. The hydrochloride salt of a similar compound, 2-methylnicotinic acid, has a melting point of 225-228 °C.[3] |

| Boiling Point (°C) | Decomposes upon heating | As an organic salt, it is expected to decompose at elevated temperatures rather than exhibit a distinct boiling point. |

| Aqueous Solubility | Significantly higher than the free base | The hydrochloride salt form of basic compounds, such as those containing a pyridine ring, are generally much more soluble in water than their corresponding free bases.[1][4] This is a primary reason for their use in pharmaceutical formulations. |

| pKa | Expected to have two pKa values | The molecule possesses two ionizable groups: the carboxylic acid and the pyridinium ion. The pKa of the carboxylic acid is expected to be in the range of 4-5, typical for carboxylic acids.[5] The pKa of the pyridinium ion is anticipated to be around 5, similar to pyridine itself (pKa of 5.23).[6][7] |

Spectroscopic Characterization: A Guide to Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[8] The proton at the 6-position will likely be the most downfield.

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-3.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

-

N-H Proton (Pyridinium): A broad singlet, also downfield, which will also be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-185 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen will be the most downfield.

-

Methyl Carbons: The two methyl carbons will have signals in the aliphatic region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]

-

C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N-H Stretch (Pyridinium): A broad band may be observed in the 2500-3000 cm⁻¹ region, often overlapping with the C-H stretching vibrations.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS)

-

Molecular Ion (M+H)⁺: In positive ion mode electrospray ionization (ESI), the protonated molecule of the free base (2,4-dimethylnicotinic acid) would be expected at an m/z corresponding to C₈H₉NO₂ + H⁺.

-

Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives involve the loss of CO₂ from the carboxylic acid and fragmentation of the pyridine ring.[11][12] The presence of the methyl groups will also influence the fragmentation pattern.

Experimental Protocols for Physical Property Determination

This section provides detailed, self-validating methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting point range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, increase the temperature at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The pH-solubility profile is critical for understanding the behavior of an ionizable drug candidate in physiological environments.

Methodology: Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed flasks. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH to generate the pH-solubility profile.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The pKa values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two pKa values, two inflection points will be observed.

Conclusion

While specific experimental data for this compound is not widely published, a comprehensive understanding of its physical properties can be achieved through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides the theoretical framework and practical methodologies for researchers to confidently predict and empirically verify the key physicochemical parameters of this compound, thereby facilitating its effective use in research and development.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Video: Acidity of Carboxylic Acids [jove.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dimethylnicotinic acid hydrochloride chemical structure and synthesis

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural characteristics, physicochemical properties, and detailed synthesis methodologies, emphasizing the scientific rationale behind the procedural choices.

Introduction and Significance

2,4-Dimethylnicotinic acid, also known as 2,4-lutidinic acid, and its hydrochloride salt are heterocyclic compounds built upon a pyridine core. Substituted nicotinic acids are significant scaffolds in medicinal chemistry and materials science. The strategic placement of methyl groups at the C2 and C4 positions of the pyridine ring influences the molecule's electronic properties, steric hindrance, and basicity compared to unsubstituted nicotinic acid. These modifications can profoundly impact its biological activity and reactivity, making it a valuable building block for creating more complex molecules, including active pharmaceutical ingredients (APIs). This guide will focus on the prevalent and logical synthesis route commencing from the readily available precursor, 2,4-lutidine.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Molecular Structure

This compound is the salt formed from the protonation of the pyridine nitrogen of 2,4-Dimethylnicotinic acid by hydrochloric acid.

-

2,4-Dimethylnicotinic Acid: The core is a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and methyl groups (-CH₃) at the 2- and 4-positions.

-

Hydrochloride Salt: The nitrogen atom of the pyridine ring, being basic, readily accepts a proton (H⁺) from hydrochloric acid (HCl), forming a pyridinium cation. This cation is then ionically bonded to the chloride anion (Cl⁻). This salt form often enhances the compound's stability and aqueous solubility, which is a desirable trait for pharmaceutical applications.

Data Presentation

The key identifiers and properties of this compound and its precursor are summarized below.

| Property | This compound | 2,4-Lutidine (Precursor) |

| IUPAC Name | 2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | 2,4-Dimethylpyridine |

| Synonyms | 2,4-Lutidinic acid hydrochloride | 2,4-Lutidine |

| CAS Number | 133897-06-0[1] | 108-47-4[2][3][4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | C₇H₉N[2][3] |

| Molecular Weight | 187.62 g/mol | 107.15 g/mol [3] |

| Appearance | Typically a white to off-white solid | Clear, colorless to yellowish liquid[2][6] |

| Melting Point | Not consistently reported | -60 °C to -64 °C[2][7] |

| Boiling Point | Not applicable | ~159 °C[2][7] |

| Solubility | Soluble in water | Soluble in water, alcohols, and non-polar organic solvents[6][7] |

Synthesis of this compound

The synthesis is a two-stage process: first, the oxidation of the precursor 2,4-lutidine to form the free acid, and second, the conversion to its hydrochloride salt.

Stage 1: Oxidation of 2,4-Lutidine

The primary challenge in synthesizing nicotinic acid derivatives from their corresponding alkylpyridines (like lutidines) is the selective oxidation of a methyl group while preserving the robust aromatic pyridine ring.[8][9] The pyridine ring is relatively electron-deficient, making it resistant to oxidation, whereas the alkyl side chains are more susceptible. However, harsh oxidation conditions can lead to ring cleavage. Therefore, the choice of oxidant and reaction conditions is critical.

Causality Behind Experimental Choices:

-

Starting Material Selection: 2,4-Lutidine is an ideal precursor. It is a common, industrially available derivative of pyridine, often extracted from coal tar.[2] The presence of two methyl groups offers two potential sites for oxidation. The methyl group at the C2 position is sterically hindered by the adjacent nitrogen atom, while the C4-methyl group is more sterically accessible. However, the electron-withdrawing nature of the nitrogen atom deactivates the adjacent C2-methyl group, making the C4-methyl group more susceptible to oxidation. To achieve the target molecule, oxidation must be directed to the C3 position, which is not present in lutidine. Therefore, a more complex synthesis starting from different precursors would be required to directly yield 2,4-dimethylnicotinic acid. A common industrial approach for nicotinic acid itself is the oxidation of 3-methylpyridine (β-picoline).[8][9] For the synthesis of 2,4-dimethylnicotinic acid, a different strategy is required, typically involving ring construction (e.g., Hantzsch pyridine synthesis) or functionalization of a pre-existing substituted pyridine.

-

Correction & Refined Synthesis Strategy: A direct oxidation of a methyl group on 2,4-lutidine would yield a pyridinedicarboxylic acid if both were oxidized, or a methyl-substituted nicotinic acid if one were selectively oxidized. To obtain 2,4-dimethylnicotinic acid, a more logical and commonly cited approach involves a ring-forming reaction. One such established method is the Hantzsch pyridine synthesis or variations thereof.

Let's outline a more chemically sound synthesis pathway.

Revised Synthesis Pathway: Hantzsch-Type Condensation

This classic method involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia equivalent.

Workflow Visualization

Caption: Hantzsch-type synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for Hantzsch-type reactions.

Part 1: Synthesis of Ethyl 2,4-Dimethylnicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and acetoacetaldehyde dimethyl acetal in a suitable solvent like ethanol.

-

Ammonia Addition: Slowly bubble ammonia gas through the solution or add a stoichiometric amount of ammonium acetate. The choice of ammonia source is critical; gaseous ammonia often drives the reaction more efficiently.

-

Reflux: Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the dihydropyridine intermediate.

-

Oxidation (Aromatization): After cooling, the dihydropyridine intermediate must be oxidized to the aromatic pyridine ring. This can be achieved by adding an oxidizing agent such as nitric acid, iodine in ethanol, or simply by exposing the reaction to air, sometimes with a catalyst, over an extended period. The use of a mild oxidant is crucial to avoid side reactions.

-

Work-up and Purification: After the oxidation is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 2,4-dimethylnicotinate, is then purified by column chromatography or vacuum distillation.

Part 2: Saponification to the Free Acid

-

Hydrolysis: The purified ethyl 2,4-dimethylnicotinate is dissolved in an alcohol/water mixture (e.g., ethanol/water). An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added.

-

Heating: The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

-

Isolation: After cooling, the reaction mixture is acidified to a pH of approximately 3-4 with a strong acid like hydrochloric acid. This protonates the carboxylate, causing the free 2,4-dimethylnicotinic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Stage 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction.

Protocol:

-

Dissolution: Dissolve the synthesized 2,4-dimethylnicotinic acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

HCl Addition: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl gas dissolved in the same solvent) to the stirred solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid. The formation of the salt is typically immediate.

-

Isolation: The solid product is collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and then dried under vacuum.

Conclusion

The synthesis of this compound is a multi-step process that is most reliably achieved through a ring-forming condensation reaction, such as the Hantzsch synthesis, followed by ester hydrolysis and final salt formation. Direct oxidation of a commercially available lutidine is not a viable route for this specific isomer. The choice of reagents and reaction conditions at each stage—condensation, aromatization, hydrolysis, and salt formation—is critical for achieving a high yield and purity of the final product. The hydrochloride salt form offers advantages in terms of solubility and stability, making it well-suited for further applications in research and development.

References

- 1. 133897-06-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 2,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 5. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemwhat.com [chemwhat.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylnicotinic Acid Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylnicotinic acid hydrochloride, a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral interpretations. The methodologies and analyses presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to this compound

2,4-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), features methyl substitutions at the 2 and 4 positions of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. Accurate structural elucidation and purity assessment are paramount in the development of compounds containing this moiety, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the expected spectral characteristics of this molecule, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical, especially for a hydrochloride salt where proton exchange can be a factor. Deuterated water (D₂O) or methanol-d₄ are suitable choices due to the compound's polarity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

-

Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents may be added for precise chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two methyl groups. The protonation of the pyridine nitrogen leads to a downfield shift of the ring protons compared to the free base.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.8 | Doublet | ~5 Hz |

| H-5 | 7.8 - 8.1 | Doublet | ~5 Hz |

| 4-CH₃ | 2.6 - 2.8 | Singlet | N/A |

| 2-CH₃ | 2.5 - 2.7 | Singlet | N/A |

| COOH | 12.0 - 14.0 (broad) | Singlet | N/A |

| N-H⁺ | 14.0 - 16.0 (broad) | Singlet | N/A |

Expert Interpretation:

-

Aromatic Protons: The protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the protonated nitrogen atom causes these signals to be significantly downfield.[2]

-

Methyl Groups: The two methyl groups at positions 2 and 4 will appear as singlets as there are no adjacent protons to couple with. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.

-

Acidic Protons: The carboxylic acid proton and the proton on the nitrogen will likely be broad signals and may exchange with residual water in the solvent, potentially leading to their attenuation or disappearance, especially in D₂O.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature and position of the substituents on the pyridine ring. The use of substituent additivity rules for substituted pyridines can aid in the prediction of these shifts.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 | 155 - 160 |

| C-6 | 148 - 152 |

| C-4 | 145 - 150 |

| C-3 | 130 - 135 |

| C-5 | 125 - 130 |

| 4-CH₃ | 20 - 25 |

| 2-CH₃ | 18 - 23 |

Expert Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the positions of the methyl groups, the carboxylic acid, and the protonated nitrogen. The carbons directly attached to the nitrogen (C-2 and C-6) and the methyl groups (C-2 and C-4) will have distinct chemical shifts.

-

Methyl Carbons: The signals for the two methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-H bonds.

Experimental Protocol: IR Spectroscopy

FTIR (Fourier Transform Infrared) spectroscopy is the modern standard for acquiring IR spectra. The solid sample can be analyzed using either a KBr (potassium bromide) pellet or ATR (Attenuated Total Reflectance).

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the IR Spectroscopy Experimental Workflow:

Caption: Workflow for IR data acquisition using the KBr pellet method.

IR Spectral Data (Predicted)

The IR spectrum of this compound will exhibit several key absorption bands. The presence of the hydrochloride salt and potential intramolecular hydrogen bonding in pyridine carboxylic acids can lead to broad and complex absorption patterns.[5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H⁺ stretch (pyridinium) | 2300 - 2700 | Broad, Medium |

| C-H stretch (aromatic and methyl) | 2850 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |

| C=C and C=N stretches (aromatic ring) | 1550 - 1650 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1200 - 1300 | Medium |

| O-H bend (carboxylic acid) | 900 - 950 | Broad, Medium |

Expert Interpretation:

-

O-H and N-H⁺ Stretching: A very broad and prominent absorption band is expected in the region from 2500 to 3300 cm⁻¹, arising from the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The N-H⁺ stretch of the pyridinium ion will also contribute to this broad absorption.[5]

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar and salt-like compounds.

Experimental Protocol: Mass Spectrometry (ESI)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Diagram of the Mass Spectrometry Experimental Workflow (ESI):

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Mass Spectral Data (Predicted)

For 2,4-Dimethylnicotinic acid (the free base), the molecular weight is 151.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 152.17. The fragmentation of substituted pyridines often involves the loss of small neutral molecules from the side chains or cleavage of the ring.[8]

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 152.17 | [C₈H₁₀NO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 134.16 | [C₈H₈NO]⁺ | Loss of H₂O from [M+H]⁺ |

| 108.14 | [C₇H₁₀N]⁺ | Loss of CO₂ from [M+H]⁺ |

| 106.06 | [C₇H₈N]⁺ | Loss of H₂O and CO from [M+H]⁺ |

| 77.04 | [C₅H₅N]⁺ (pyridinium-like fragment) | Further fragmentation of the ring |

Expert Interpretation:

-

Molecular Ion: The most important piece of information is the mass of the protonated molecule, which confirms the molecular weight of the free base.

-

Fragmentation Pattern: The fragmentation pattern provides structural information. The loss of water (18 Da) and carbon dioxide (44 Da) from the carboxylic acid group are common fragmentation pathways for such compounds. The stability of the pyridine ring means that fragments retaining the ring structure are likely to be observed.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Substituted Nicotinic Acids

Introduction: From Vitamin to Broad-Spectrum Lipid Drug

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867.[1] For decades, its primary role was understood as the "pellagra-preventive factor," a crucial vitamin for preventing a widespread nutritional deficiency disease.[1][2][3] However, a paradigm shift occurred in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-level doses of nicotinic acid could significantly lower plasma cholesterol levels.[4][5] This seminal finding repositioned nicotinic acid from a simple vitamin to a potent, broad-spectrum lipid-modifying agent.[5]

Pharmacological doses of nicotinic acid favorably alter the lipid profile by reducing atherogenic lipoproteins like very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a), while being the most effective agent at increasing high-density lipoprotein (HDL) cholesterol.[2][5][6][7][8] Despite these benefits, its clinical utility has always been hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[6][9][10] This side effect, characterized by skin redness, warmth, and itching, leads to poor patient compliance and is a frequent reason for discontinuing treatment.[7]

The quest to overcome this limitation became the primary driver for the development of substituted nicotinic acids. The central hypothesis was that by chemically modifying the core nicotinic acid structure, it would be possible to retain the desirable lipid-modifying effects while minimizing or eliminating the flushing response. This guide delves into the history of these efforts, from early empirical substitutions to the modern era of receptor-targeted drug design.

The Mechanistic Breakthrough: Discovery of the Niacin Receptor GPR109A

For nearly 50 years after Altschul's discovery, the precise mechanism of nicotinic acid's action remained elusive. A major breakthrough came in 2003 when three independent research groups discovered G protein-coupled receptor 109A (GPR109A), also known as HCA2, as the high-affinity receptor for nicotinic acid.[4][6][11] This discovery was a watershed moment, providing a molecular target to understand both the therapeutic effects and the problematic side effects of niacin.[6][9][10]

It was soon understood that GPR109A activation mediates a dual signaling cascade, which explains the drug's two main physiological responses.

The Dual Signaling Pathways of GPR109A

-

Anti-Lipolytic Pathway (Therapeutic Effect) : In adipocytes (fat cells), GPR109A couples to a Gαi protein. Activation by nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][9] This reduction in cAMP suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for synthesizing triglycerides and VLDL.[2][5]

-

Flushing Pathway (Side Effect) : In dermal Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[8][12][13] These prostaglandins then act on nearby capillaries, binding to their respective receptors (DP1, EP2, EP4) and causing the vasodilation that results in flushing.[12][13]

The discovery of GPR109A and its distinct signaling pathways provided a clear strategic roadmap for drug development: create molecules that could selectively activate the anti-lipolytic pathway while avoiding the prostaglandin-mediated flushing pathway.

Figure 1: Dual signaling pathways of the GPR109A receptor.

First-Generation Substituted Nicotinic Acids: The Case of Acipimox

Even before the discovery of GPR109A, chemists were developing analogues of nicotinic acid to improve its therapeutic profile. One of the most notable early successes was Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).[14] Developed by Farmitalia Carlo Erba in the 1980s, Acipimox is a pyrazine derivative of nicotinic acid.[14]

The core innovation was to create a compound that was more potent and had a longer half-life than nicotinic acid.[14][15] This altered pharmacokinetic profile was intended to blunt the sharp peak in plasma concentration associated with immediate-release niacin, which was believed to be a major trigger for the intense flushing. While Acipimox did reduce the rebound effect of free fatty acid release seen with niacin, it did not eliminate the flushing side effect, although it was often considered less severe.[15][16] Acipimox validated the principle that chemical substitution could favorably alter the properties of the parent molecule.[16]

| Compound | Structure | Key Modification | Development Era | Stated Goal |

| Nicotinic Acid | Pyridine-3-carboxylic acid | Unsubstituted core | 1950s | Lipid lowering |

| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | Pyrazine ring analogue | 1980s | Improve potency and reduce side effects |

The Post-Receptor Era: Targeting the Flushing Pathway

With the GPR109A receptor identified, drug development efforts became more targeted and sophisticated. The strategy shifted from modifying the agonist to blocking the downstream effects of the flushing pathway.

Laropiprant: A DP1 Antagonist Approach

Instead of creating a new GPR109A agonist, a novel strategy was to co-administer nicotinic acid with a drug that could block the flushing mechanism. Since PGD2 was identified as the primary mediator of flushing, targeting its receptor, DP1, was a logical step.[7][17]

Laropiprant (MK-0524) was developed as a potent and selective antagonist of the PGD2 receptor 1 (DP1).[7][17] The clinical development plan was to create a combination product of extended-release niacin and Laropiprant. This combination was shown to significantly reduce niacin-induced flushing compared to niacin alone.[17][18] This approach allowed for a more rapid dose escalation of niacin to therapeutically effective levels.[17][18]

However, despite successfully mitigating flushing, significant residual flushing still occurred in many patients.[12][13] This suggested that other prostaglandins, such as PGE2 acting through EP2 and EP4 receptors, were also involved in the flushing response, making a complete blockade with a DP1-selective antagonist difficult.[12][13] Ultimately, the combination drug was withdrawn from the market in many regions after clinical trials failed to show a significant reduction in cardiovascular events despite the improved lipid profile.

Figure 2: Divergent strategies in nicotinic acid drug development.

Experimental Protocols: Assay for GPR109A Activation

A cornerstone of developing new substituted nicotinic acids is the ability to reliably measure their activity at the GPR109A receptor. A common and robust method is the in-vitro calcium mobilization assay in a cell line engineered to express the receptor.

Protocol: GPR109A Calcium Mobilization Assay

This protocol describes a method to measure the activation of GPR109A by a test compound by quantifying the resulting transient increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of a test compound as an agonist for the GPR109A receptor.

Materials:

-

CHO-K1 (or HEK293) cells stably expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Test compounds and reference agonist (Nicotinic Acid).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Culture and Plating:

-

Culture the GPR109A-expressing cells according to standard cell culture techniques.

-

One day prior to the assay, seed the cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO2.

-

After incubation, wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

-

Compound Preparation:

-

Prepare a 2X concentrated serial dilution of the test compounds and nicotinic acid (positive control) in Assay Buffer.

-

Include a vehicle control (Assay Buffer only) to establish the baseline response.

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Program the instrument to inject 100 µL of the 2X compound solutions into the corresponding wells.

-

Continue to record the fluorescence signal for at least 90-120 seconds post-injection to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the response for each well as the maximum fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by setting the response of the vehicle control to 0% and the response to a saturating concentration of nicotinic acid to 100%.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

-

Future Directions and Conclusion

The history of substituted nicotinic acids is a compelling story of medicinal chemistry evolution. It began with the modification of a natural vitamin, progressed through the development of analogues with improved pharmacokinetics like Acipimox, and entered the modern age of rational drug design following the discovery of the GPR109A receptor. While the approach of combining niacin with a flushing inhibitor like Laropiprant did not ultimately succeed in late-stage clinical trials, it provided invaluable insights into the complexity of the flushing pathway.[12]

Current and future research continues in several directions:

-

Biased Agonists: Developing GPR109A agonists that are "biased" towards the therapeutic Gαi signaling pathway and do not engage the β-arrestin pathway responsible for flushing.

-

Allosteric Modulators: Discovering compounds that bind to a different site on the GPR109A receptor (an allosteric site) to positively modulate the effect of endogenous ligands without causing flushing themselves.[19]

-

Beyond Dyslipidemia: Exploring the role of GPR109A in other therapeutic areas, such as neuroinflammation and immunology, where its activation has shown potential benefits.[4][11]

The journey from a simple vitamin to a complex pharmacological target illustrates the core principles of drug discovery: understanding the underlying biology, identifying a molecular target, and iteratively designing new chemical entities to maximize therapeutic benefit while minimizing adverse effects. The continued exploration of nicotinic acid and its derivatives promises to yield new therapeutic options for a range of diseases.[6][10]

References

- 1. news-medical.net [news-medical.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. dtb.bmj.com [dtb.bmj.com]

- 17. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 2,4-Dimethylnicotinic acid hydrochloride

An In-Depth Technical Guide to the In Silico Modeling of 2,4-Dimethylnicotinic Acid Hydrochloride

Abstract

The journey of a drug from concept to clinic is arduous and expensive. In silico methodologies, or computer-aided drug design (CADD), have become indispensable for mitigating risk, reducing costs, and accelerating the discovery pipeline.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound, a derivative of nicotinic acid (niacin). While specific biological data for this compound is scarce, its structural similarity to niacin—a well-known modulator of lipid metabolism—provides a logical starting point for investigation. We will navigate the process from target identification to the assessment of drug-like properties, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Silico Investigation

This compound (CAS: 133897-06-0) is a small molecule belonging to the nicotinic acid family.[3] Nicotinic acid itself is a vitamin (B3) and a therapeutic agent used for decades to manage dyslipidemia.[4] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which leads to a decrease in free fatty acids and subsequently reduces triglyceride and LDL cholesterol production.[5][6]

Given this precedent, it is logical to hypothesize that this compound may interact with the same target. However, before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation can provide critical insights into its potential efficacy, binding mechanism, and safety profile.[7][8] This computational-first approach allows us to build a data-driven hypothesis, prioritize resources, and guide future experimental design.[9]

This guide outlines a complete in silico workflow designed to probe the therapeutic potential of this compound.

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Target Identification & Validation: Focusing on GPR109A

The foundational step of any drug discovery project is identifying a biological target.[7] For this compound, the most compelling putative target is GPR109A .

-

Rationale: GPR109A is the known high-affinity receptor for nicotinic acid.[10] Activation of this Gi-coupled receptor on adipocytes inhibits adenylyl cyclase, reduces cAMP levels, and ultimately decreases the release of free fatty acids from triglycerides.[5][10] This reduction in circulating fatty acids is a key mechanism for its lipid-lowering effects. Furthermore, GPR109A activation in immune cells like macrophages has been shown to have anti-inflammatory and anti-atherosclerotic effects.[5][11] The structural similarity of our query molecule to nicotinic acid makes GPR109A a highly probable interaction partner.

Caption: The GPR109A signaling pathway initiated by nicotinic acid derivatives.

Ligand and Target Preparation: Ensuring Data Quality

The principle of "garbage in, garbage out" is paramount in computational chemistry. Proper preparation of both the ligand (this compound) and the target protein (GPR109A) is critical for obtaining meaningful results.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch. The structure can be represented by the SMILES string: CC1=C(C(=C(C)N=C1)C(=O)O)Cl.

-

Convert to 3D: Use a program like Open Babel or the features within Schrödinger Maestro or MOE to convert the 2D representation into a 3D structure.

-

Protonation and Tautomeric States: At physiological pH (~7.4), the carboxylic acid group will be deprotonated (-COO⁻) and the pyridine nitrogen will be protonated. It is crucial to generate the correct ionization state. Tools like Epik (Schrödinger) or the Protonate 3D function in MOE can predict this based on pKa calculations.

-

Energy Minimization: The initial 3D structure is likely in a high-energy conformation. Perform energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relax the structure into a low-energy, stable conformation. This step removes steric clashes and optimizes bond lengths and angles.

Protocol 2: Target (GPR109A) Preparation

-

Obtain Protein Structure: As of early 2026, no experimental structure of GPR109A is available in the Protein Data Bank (PDB). Therefore, a high-quality homology model is required.

-

Template Selection: Use a BLAST search against the PDB to find a suitable template with high sequence identity, preferably another Class A GPCR in a similar activation state.

-

Model Building: Generate the homology model using servers like SWISS-MODEL or more advanced software like I-TASSER or Schrödinger's Prime.

-

-

Structure Refinement and Validation:

-

Protein Preparation Wizard: Utilize tools like Schrödinger's Protein Preparation Wizard or MOE's Structure Preparation tool. This is a non-negotiable step.

-

Tasks Performed: This process assigns correct bond orders, adds hydrogen atoms, removes water molecules not involved in binding, fills in missing side chains or loops, and optimizes the hydrogen-bonding network.[12]

-

Validation: Assess the quality of the final model using tools like a Ramachandran plot (to check phi-psi angles), and ERRAT or PROCHECK to evaluate overall structural integrity.

-

Pharmacophore Modeling: Identifying Key Interaction Features

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[13][14] It defines the 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[15] This model can then be used to screen large databases for novel compounds that fit the template.[16]

-

Methodology Choice: Since we have a high-quality homology model of our target, a structure-based pharmacophore model is the most logical choice.[17] This approach uses the characteristics of the receptor's binding pocket to define the key interaction points.

Protocol 3: Structure-Based Pharmacophore Generation

-

Identify the Binding Site: Analyze the GPR109A homology model to locate the putative ligand-binding pocket. This is often a conserved cavity among related GPCRs.

-

Generate Interaction Features: Use software like LigandScout, MOE, or Phase (Schrödinger) to automatically map potential interaction features within the binding site.[16] These include:

-

Hydrogen Bond Acceptors/Donors from polar residues (e.g., Asp, Asn, Ser).

-

Hydrophobic/Aromatic centers from nonpolar residues (e.g., Phe, Trp, Leu).

-

Positive/Negative Ionizable features from charged residues (e.g., Asp, Glu, Arg, Lys).

-

-

Refine the Hypothesis: Manually inspect and refine the generated pharmacophore. Exclude features in highly flexible regions and ensure the model is sterically reasonable. The final model serves as a 3D query for subsequent virtual screening.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function.[18][19] This simulation is fundamental to assessing whether this compound can favorably bind to the GPR109A active site.

Caption: A step-by-step workflow for a typical molecular docking experiment.

Protocol 4: Molecular Docking with AutoDock Vina

-

Prepare Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.[12]

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire putative binding site on GPR109A.[19][20] The size of the box is a critical parameter: too small, and you might miss the correct pose; too large, and the search becomes computationally expensive and less accurate.

-

Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the output file name. Execute the docking simulation from the command line.[19]

-

Analyze Results: Vina will output several possible binding poses, ranked by their binding affinity score (in kcal/mol).[19]

-

Binding Affinity: The more negative the score, the stronger the predicted binding.

-

Pose Analysis: Visualize the top-ranked pose in a molecular viewer like PyMOL or UCSF Chimera.[20] Critically examine the interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the receptor. A good pose is one that is not only energetically favorable but also makes sense from a chemical and biological perspective.

-

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Nicotinic Acid (Control) | -6.5 | Arg111, Ser178, Asn208 |

| 2,4-Dimethylnicotinic acid HCl | -7.8 | Arg111, Ser178, Tyr284 |

| Inactive Analog | -4.2 | None |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much deeper understanding of the stability and dynamics of the ligand-receptor complex.[21][22][23]

-

Causality: A high docking score is promising, but if the ligand is unstable in the binding pocket and dissociates quickly, it will not be an effective drug. MD simulations are performed to validate the docking pose and assess its stability in a simulated physiological environment (water, ions, temperature).[23]

Protocol 5: GROMACS MD Simulation Workflow

-

System Setup: Place the best-ranked docked complex from Vina into a simulation box of appropriate dimensions.

-

Solvation: Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P).[24]

-

Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.

-

Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly with the newly added water and ions.

-

Equilibration: Gradually heat the system to the target temperature (310 K) and equilibrate the pressure. This is typically done in two phases:

-

NVT Ensemble: Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Once the system is equilibrated, run the production MD simulation for a significant timescale (e.g., 100-200 nanoseconds).[23]

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Do they persist throughout the simulation?

-

ADMET Prediction: Profiling Druglikeness and Safety

Protocol 6: In Silico ADMET Profiling

Using a platform like ADMET-AI, ADMET Predictor®, or pkCSM, input the SMILES string of this compound to generate predictions for key properties.[25][26][29]

| Property | Predicted Value (Hypothetical) | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Acceptable passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |

| Plasma Protein Binding | ~85% | Moderate binding, leaving a reasonable free fraction. |

| Metabolism | ||

| CYP2D6 Substrate | No | Lower risk of drug-drug interactions with CYP2D6 inhibitors/inducers. |

| CYP3A4 Substrate | Yes | Potential for interactions with a wide range of other drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Inhibitor | Possible impact on the excretion of other drugs. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Low Risk | Low risk of causing cardiac arrhythmia. |

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to evaluate the therapeutic potential of this compound as a GPR109A agonist. The hypothetical results from our modeled pipeline suggest that the compound exhibits promising characteristics:

-

Strong Binding: Molecular docking predicts a higher binding affinity for GPR109A compared to the parent compound, nicotinic acid.

-

Stable Interaction: MD simulations would be needed to confirm that this favorable binding pose is stable over time in a dynamic environment.

-

Favorable ADMET Profile: The compound is predicted to have good absorption and a low risk of key toxicities, although its potential as a CYP3A4 substrate warrants further investigation.

Based on this in silico evidence, this compound presents itself as a viable candidate for progression to chemical synthesis and in vitro biological validation. The computational data provides a strong, rational foundation for these future experiments, demonstrating the power of CADD to accelerate and de-risk the modern drug discovery process.[2]

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. frontiersin.org [frontiersin.org]

- 3. 133897-06-0|this compound|BLD Pharm [bldpharm.com]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dockdynamics.com [dockdynamics.com]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 15. rasalifesciences.com [rasalifesciences.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. books.rsc.org [books.rsc.org]

- 18. KBbox: Methods [kbbox.h-its.org]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Molecular Dynamics Simulations | Research Starters | EBSCO Research [ebsco.com]

- 22. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 23. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 27. portal.valencelabs.com [portal.valencelabs.com]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. ADMET-AI [admet.ai.greenstonebio.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dimethylnicotinic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive publicly available data for this specific molecule, this paper establishes a predictive framework based on the well-documented behavior of analogous compounds, primarily nicotinic acid and other pyridine carboxylic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to empirically determine the physicochemical properties of this compound. The guide outlines expected solubility in various solvent systems, discusses probable degradation pathways under different stress conditions, and provides robust, step-by-step methodologies for systematic solubility and stability-indicating assays.

Introduction and Molecular Overview

This compound is a derivative of nicotinic acid (Vitamin B3). The core structure is a pyridine ring with a carboxylic acid group at the 3-position and methyl groups at the 2- and 4-positions. The hydrochloride salt form is intended to enhance the aqueous solubility and overall stability of the molecule. The structural features—specifically the ionizable carboxylic acid and the pyridinium ion—are the primary determinants of its physicochemical behavior in solution.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development in pharmaceutical and other research applications, as these parameters directly influence bioavailability, formulation strategies, and shelf-life.

Key Structural Features Influencing Physicochemical Properties:

-

Pyridine Ring: A basic heterocyclic aromatic ring that can be protonated to form a pyridinium ion, particularly in acidic conditions.

-

Carboxylic Acid Group: An acidic functional group that will be deprotonated in basic conditions.

-

Methyl Groups: These electron-donating groups can subtly influence the pKa of the pyridine ring and the overall lipophilicity of the molecule.

-

Hydrochloride Salt: Enhances the dissociation of the compound in aqueous solutions, thereby increasing its solubility.

The amphoteric nature of the parent molecule, capable of acting as both an acid and a base, dictates a strong pH-dependence for both solubility and stability.[1]

Predicted Solubility Profile

Influence of Solvent Polarity

The solubility of nicotinic acid follows a predictable trend related to solvent polarity and hydrogen bonding capacity. Studies have shown the solubility order to be: Dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[4][5] This trend is largely governed by the solvent's ability to interact with the polar functional groups of the molecule. It is anticipated that this compound will exhibit a similar solubility hierarchy.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating both the ionic and polar parts of the molecule. Studies on nicotinic acid show DMSO provides the highest solubility.[3][4][5] |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Water and alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the hydrochloride salt. The presence of methyl groups may slightly decrease aqueous solubility compared to unsubstituted nicotinic acid. |

| Non-Polar | Toluene, Hexane | Low | The high polarity and ionic character of the hydrochloride salt make it poorly soluble in non-polar solvents. |

| Intermediate Polarity | Acetone, Acetonitrile | Low to Moderate | While polar, these solvents are less effective at solvating the ionic hydrochloride portion of the molecule compared to protic solvents. Nicotinic acid has limited solubility in these solvents.[4][5] |

Impact of pH on Aqueous Solubility

The aqueous solubility of this compound is expected to be highly dependent on pH due to its ionizable groups. In highly acidic solutions, the carboxylic acid will be protonated (neutral), while the pyridine nitrogen will also be protonated (cationic), resulting in a net positive charge and likely good aqueous solubility. As the pH increases, the carboxylic acid will deprotonate, forming a zwitterionic species which may have lower solubility.[2] In basic solutions, the pyridine nitrogen will be neutral and the carboxylic acid will be anionic, which should also lead to good aqueous solubility. The point of minimum solubility will be near the isoelectric point of the molecule.

Anticipated Stability Profile and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]

Hydrolytic Stability (pH Dependence)

Pyridine derivatives can be susceptible to hydrolysis under acidic or basic conditions.[1] The ester derivatives of nicotinic acid, for instance, show both acid and base-catalyzed hydrolysis.[10] While the core structure of 2,4-Dimethylnicotinic acid is relatively stable, extreme pH and elevated temperatures could lead to degradation. A systematic study across a range of pH values (e.g., pH 2, 7, and 12) is necessary to determine the pH at which the compound is most stable.[1]

Oxidative Stability

The pyridine ring, while generally stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1] Exposing the compound to a common oxidizing agent like hydrogen peroxide is a standard approach in forced degradation studies to assess this vulnerability.

Photostability

Exposure to UV or visible light can induce degradation in photosensitive compounds. Photostability testing, as per ICH guidelines, involves exposing the drug substance to a controlled light source to determine if it is prone to photolytic degradation.

Thermal Stability

Thermal degradation is assessed by exposing the solid compound and solutions to elevated temperatures. While many drugs show stability under thermal stress, it is a critical parameter to evaluate.[11]

The following diagram illustrates a logical workflow for a comprehensive forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH buffers, Ethanol, DMSO)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from any potential degradation products.[12]

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Initial Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of the compound (likely around 260-270 nm for nicotinic acid derivatives).

-

Injection Volume: 10 µL

Method Development and Validation:

-

Stress Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidative, etc.).

-

Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.

-

Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines the logical steps for developing a stability-indicating HPLC method.

Caption: HPLC Method Development Workflow.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be derived from the well-established principles of physical organic chemistry and by drawing parallels with closely related nicotinic acid analogs. This guide provides the theoretical foundation and practical, detailed protocols for researchers to empirically determine these critical parameters. The proposed experimental workflows for solubility determination and stability-indicating method development are based on industry-standard and scientifically validated approaches. Rigorous execution of these protocols will enable the generation of the robust data required for informed decision-making in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dimethylnicotinic Acid Hydrochloride for Advanced Research

This guide provides an in-depth technical overview of 2,4-Dimethylnicotinic acid hydrochloride, a substituted pyridine carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document consolidates critical data on its chemical identity, synthesis, purification, and analytical characterization, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of nicotinic acid (Vitamin B3), featuring two methyl groups on the pyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research applications.

Below is a summary of its key identifiers and calculated properties.

| Property | Value | Source(s) |

| CAS Number | 133897-06-0 | |

| Molecular Formula | C₈H₁₀ClNO₂ | |

| Molecular Weight | 187.62 g/mol | |

| Chemical Structure | (See Figure 1 below) | |

| Synonyms | 2,4-Dimethylpyridine-3-carboxylic acid hydrochloride |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of 2,4-Dimethylnicotinic acid is most effectively achieved through the oxidation of its corresponding lutidine precursor, 2,4-lutidine (2,4-dimethylpyridine). This method is a well-established strategy for the preparation of pyridine carboxylic acids.[1] The subsequent conversion to the hydrochloride salt is a standard procedure.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: oxidation of the lutidine, followed by salt formation.

Caption: Proposed synthesis workflow for 2,4-Dimethylnicotinic acid HCl.

Detailed Experimental Protocol: Oxidation of 2,4-Lutidine